
4-tert-butyl-N-4H-1,2,4-triazol-4-ylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-butyl-N-4H-1,2,4-triazol-4-ylbenzamide, commonly known as TBB, is a chemical compound that has been widely used in scientific research. It belongs to the class of benzamide derivatives and has been found to have various biological effects.
Wirkmechanismus
The mechanism of action of TBB involves the inhibition of GSK-3β activity by binding to the ATP-binding site of the enzyme. This inhibition leads to the activation of downstream signaling pathways, including the Wnt/β-catenin pathway and insulin signaling. TBB has also been found to inhibit other kinases, including cyclin-dependent kinase 2 (CDK2) and protein kinase C (PKC).
Biochemical and Physiological Effects
TBB has been found to have various biochemical and physiological effects. It has been shown to promote cell proliferation and differentiation in various cell types, including neural stem cells, mesenchymal stem cells, and cancer cells. TBB has also been found to induce apoptosis in cancer cells and to inhibit tumor growth in animal models. In addition, TBB has been found to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
TBB has several advantages for lab experiments. It is a selective inhibitor of GSK-3β and has been extensively used in scientific research. TBB is also relatively stable and can be stored for several months at -20°C. However, TBB has some limitations for lab experiments. It has been found to inhibit other kinases, including CDK2 and PKC, which may affect the interpretation of experimental results. In addition, TBB has poor solubility in water and requires the use of organic solvents, which may affect the biological activity of the compound.
Zukünftige Richtungen
For research on TBB include the development of more selective inhibitors of GSK-3β, investigation of the role of TBB in the regulation of autophagy, and investigation of the efficacy and safety of TBB in various diseases.
Synthesemethoden
The synthesis of TBB involves the reaction of 4-tert-butylbenzoyl chloride with 4-amino-1,2,4-triazole in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure TBB. The purity and yield of TBB can be improved by using different solvents and reaction conditions.
Wissenschaftliche Forschungsanwendungen
TBB has been extensively used in scientific research as a selective inhibitor of glycogen synthase kinase 3β (GSK-3β). GSK-3β is a serine/threonine kinase that plays a crucial role in various signaling pathways, including the Wnt/β-catenin pathway, insulin signaling, and cell cycle regulation. TBB has been found to inhibit GSK-3β activity by binding to the ATP-binding site of the enzyme. This inhibition leads to the activation of downstream signaling pathways and has been implicated in various biological processes, including cell proliferation, differentiation, and apoptosis.
Eigenschaften
IUPAC Name |
4-tert-butyl-N-(1,2,4-triazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-13(2,3)11-6-4-10(5-7-11)12(18)16-17-8-14-15-9-17/h4-9H,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJMLTLTACZQTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NN2C=NN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
13.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202933 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

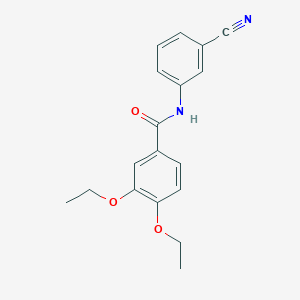

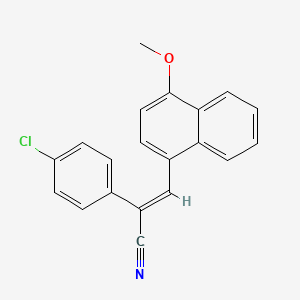
![2-methyl-6-(4-nitrophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B5838218.png)
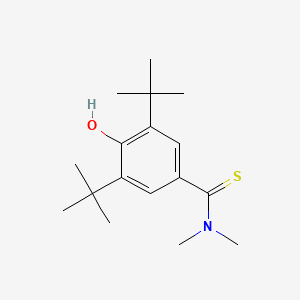

![1-(cyclopropylcarbonyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B5838232.png)
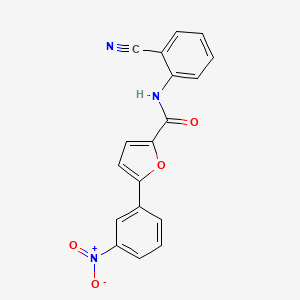
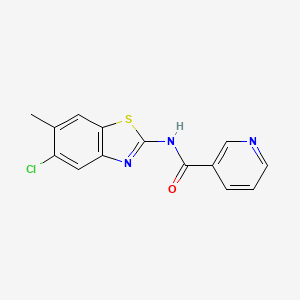
![2-[(2-pyridinylthio)methyl]benzonitrile](/img/structure/B5838256.png)
amino]propyl}(methyl)amino]propyl}-2-(hydroxyimino)acetamide trihydrochloride](/img/structure/B5838268.png)

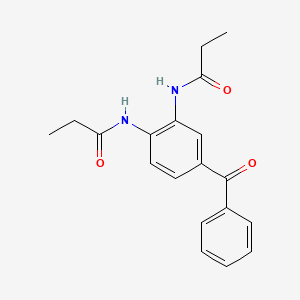
![6-[(3,5-dimethylphenyl)amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5838280.png)